

10Z-Vitamin K2-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: 10Z-Vitamin K2-d7

Cat. No.: B1154646

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Technical Guide: 10Z-Vitamin K2-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available scientific and technical information regarding **10Z-Vitamin K2-d7**, a deuterated geometric isomer of Vitamin K2. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Data Presentation: Physicochemical Properties

The precise CAS number and molecular weight for **10Z-Vitamin K2-d7** are not consistently reported across publicly available sources, indicating its status as a specialized research compound. Below is a summary of the available data for the deuterated and non-deuterated forms of 10Z-Vitamin K2. Researchers are advised to consult the certificate of analysis from their specific supplier for definitive information.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notes |
|----------------------|----------------------------|---|----------------------------|--|
| 10Z-Vitamin K2 | 13728969 | C ₃₁ H ₄₀ O ₂ | 444.6 | Data for the non-deuterated parent compound. |
| 10Z-Vitamin K2-d7 | Not consistently available | C ₃₁ H ₃₃ D ₇ O ₂ | 451.69 | Data from one supplier; the location of deuterium atoms is not specified. |
| 6Z,10Z-Vitamin K2-d7 | Not available | C ₃₁ H ₃₇ D ₇ O ₂ | ~451.691 | Data from another supplier for a related isomer; note the different number of hydrogen and deuterium atoms. [1] |

Experimental Protocols: Isomer Separation

The analysis and purification of specific Vitamin K2 isomers are critical due to the differing biological activities of cis and trans forms. The trans isomers are considered biologically active, while the cis isomers are largely inactive.[\[2\]](#)[\[3\]](#) High-performance liquid chromatography (HPLC) is a common technique for separating these isomers.

Representative HPLC Method for Vitamin K2 Isomer Separation

This protocol is a generalized method and may require optimization for the specific analysis of **10Z-Vitamin K2-d7**.

- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
- C18 or C30 reverse-phase column. C30 columns often provide enhanced shape selectivity for structurally similar isomers.^[4]
- Reagents:
 - Mobile Phase A: Methanol
 - Mobile Phase B: Ethanol or Isopropanol
 - Standard: A reference standard of the specific Vitamin K2 isomer of interest.
- Procedure:
 - Sample Preparation: Dissolve the Vitamin K2 sample in the mobile phase to a known concentration. Protect the solution from light, as Vitamin K2 is light-sensitive.
 - Chromatographic Conditions:
 - Column: C30 reverse-phase column (e.g., 5 μ m particle size, 4.6 x 250 mm).
 - Mobile Phase: An isocratic or gradient mixture of Methanol and Ethanol. A typical starting point is an isocratic mixture of 90:10 (Methanol:Ethanol).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Sub-ambient to room temperature (e.g., 15-25°C), as temperature can affect the resolution of cis/trans isomers.^[4]
 - Detection: UV detection at approximately 248 nm.
 - Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times will differ for the various isomers. The trans isomer typically elutes as the major peak.

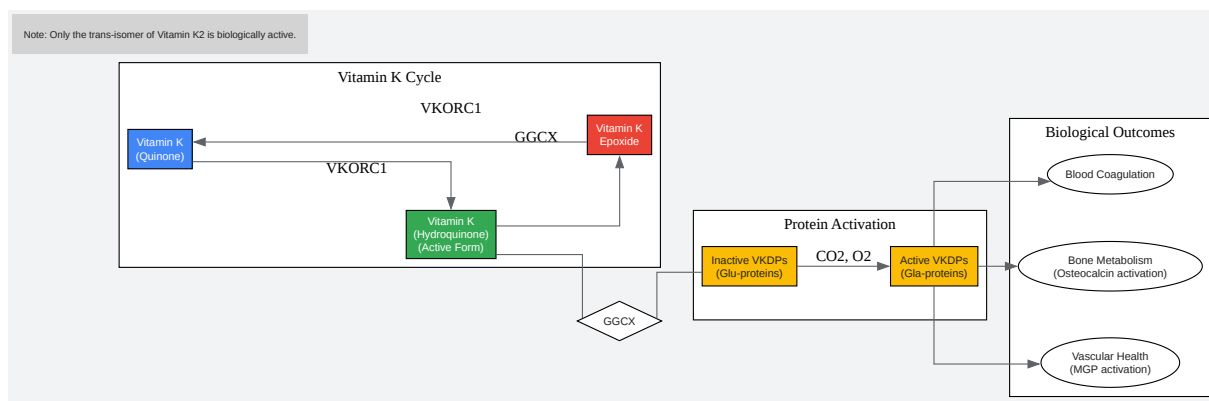
- Quantification: Compare the peak area of the isomer of interest to a standard curve generated from a reference standard of known concentration.

Signaling Pathways and Biological Activity

The primary biological function of Vitamin K2 is its role as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ -carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity.

The geometric configuration of the isoprenoid side chain is critical, with the all-trans isomers being the biologically active forms.^[5] Cis isomers of Vitamin K are considered to have little to no biological activity.^{[2][3]}

Below is a diagram illustrating the central role of Vitamin K2 in the carboxylation cycle and its impact on key biological processes.



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Vitamin K2 Carboxylation Cycle and Biological Functions.

Pathway Description:

- **Activation of Vitamin K:** Inactive Vitamin K (quinone) is reduced to its active hydroquinone form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).
- **Protein Carboxylation:** The active Vitamin K hydroquinone acts as a cofactor for γ -glutamyl carboxylase (GGCX). GGCX carboxylates glutamate (Glu) residues on inactive Vitamin K-dependent proteins (VKDPs) to form γ -carboxyglutamate (Gla) residues. This step converts the active Vitamin K hydroquinone to Vitamin K epoxide.
- **Recycling of Vitamin K:** VKORC1 then reduces Vitamin K epoxide back to the quinone form, allowing it to re-enter the cycle.
- **Biological Functions of Activated Proteins:** The now-activated Gla-proteins can bind calcium and participate in various physiological processes, including:
 - **Blood Coagulation:** Activation of clotting factors in the liver.
 - **Bone Metabolism:** Activation of osteocalcin, which is essential for bone mineralization.
 - **Vascular Health:** Activation of Matrix Gla-protein (MGP), which helps prevent vascular calcification.

The biological significance of the 10Z isomer specifically, as compared to other cis isomers, is not well-documented in publicly available literature. However, based on the established principles of Vitamin K biology, it is presumed to have significantly lower biological activity than its all-trans counterpart.

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